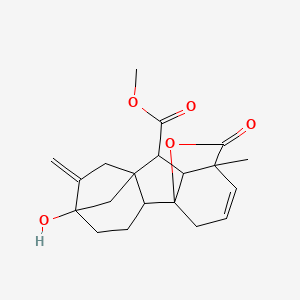
GA5 Methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GA5 Methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbon-to-oxygen double bond (carbonyl group) adjacent to an oxygen atom bonded to an alkyl or aryl group . This compound is specifically known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
GA5 Methyl ester can be synthesized through several methods, including esterification and transesterification. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically requires heating to drive the equilibrium towards ester formation. Transesterification, on the other hand, involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by a base such as sodium methoxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures high efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or solid acid catalysts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
GA5 Methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of esters can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol . Oxidation reactions can convert the ester into different functional groups, depending on the oxidizing agent used. Reduction reactions typically involve the conversion of the ester to an alcohol using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized products depending on the oxidizing agent.
Reduction: Alcohol.
Scientific Research Applications
GA5 Methyl ester has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds . In biology, it is utilized in the study of metabolic pathways and enzyme reactions. In medicine, this compound is investigated for its potential therapeutic effects and as a drug delivery agent . In industry, it is used in the production of fragrances, flavors, and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of GA5 Methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites . The ester bond can undergo nucleophilic attack by water or other nucleophiles, resulting in the cleavage of the bond and the release of the corresponding carboxylic acid and alcohol . This process is often facilitated by the presence of catalytic residues in the active site of enzymes .
Comparison with Similar Compounds
GA5 Methyl ester can be compared with other similar esters, such as methyl acetate, ethyl acetate, and methyl butyrate . These compounds share similar structural features, including the ester functional group, but differ in their alkyl or aryl substituents. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry .
List of Similar Compounds
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
- Ethyl benzoate
This compound stands out due to its specific molecular structure and the resulting chemical behavior, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |
InChI |
InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3 |
InChI Key |
KIAZKTCYLHEASA-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
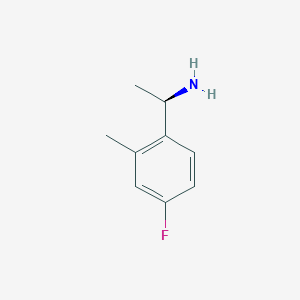
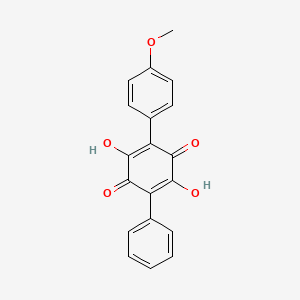
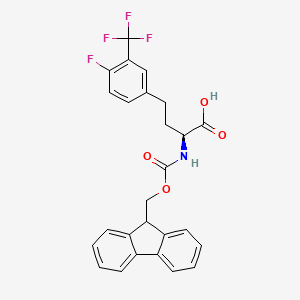


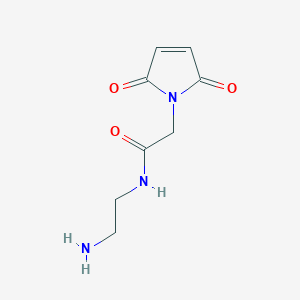
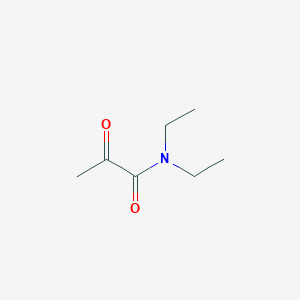
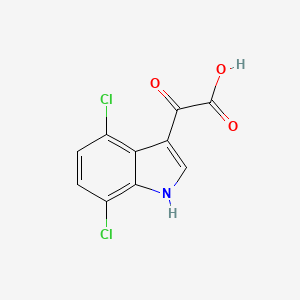
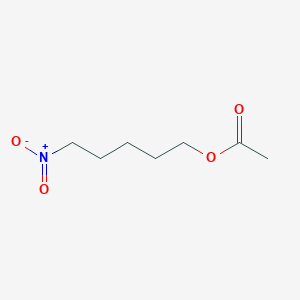
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
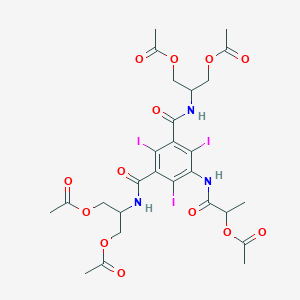
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

